Cas no 2228867-62-5 (1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine)

1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine
- EN300-1821851
- 1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine
- 2228867-62-5
-
- インチ: 1S/C10H14N2/c1-8-2-5-12-7-9(8)6-10(11)3-4-10/h2,5,7H,3-4,6,11H2,1H3
- InChIKey: KJIJRNMBXNYILX-UHFFFAOYSA-N
- ほほえんだ: NC1(CC2C=NC=CC=2C)CC1
計算された属性
- せいみつぶんしりょう: 162.115698455g/mol
- どういたいしつりょう: 162.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821851-5g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1821851-2.5g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1821851-10.0g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1821851-5.0g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1821851-0.5g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1821851-0.1g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1821851-0.25g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1821851-1g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1821851-10g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1821851-0.05g |
1-[(4-methylpyridin-3-yl)methyl]cyclopropan-1-amine |
2228867-62-5 | 0.05g |
$1068.0 | 2023-09-19 |
1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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1-(4-methylpyridin-3-yl)methylcyclopropan-1-amineに関する追加情報
Introduction to 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine (CAS No. 2228867-62-5)
1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine, with the CAS number 2228867-62-5, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound is characterized by its cyclopropane ring and a substituted pyridine moiety, which confer it with distinct chemical properties and biological activities.
The chemical structure of 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine consists of a cyclopropane ring attached to a methyl-substituted pyridine ring through a methylene bridge. The cyclopropane ring, known for its high strain energy, imparts unique reactivity and stability to the molecule. The pyridine ring, on the other hand, is a common heterocyclic aromatic compound that is often found in biologically active molecules due to its ability to form hydrogen bonds and participate in π-stacking interactions.
Recent studies have explored the potential of 1-(4-methylpyridin-3-yl)methylclopropan-1-amine as a lead compound for the development of new therapeutic agents. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in the treatment of neurological disorders, cardiovascular diseases, and metabolic conditions. GPCRs are involved in a wide range of physiological processes, including signal transduction, cell proliferation, and neurotransmitter release.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and functional activity of 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine at several GPCRs. The results showed that this compound exhibited high selectivity and potency at specific receptor subtypes, suggesting its potential as a tool for probing receptor function and as a template for drug design. The unique combination of the cyclopropane ring and the pyridine moiety may contribute to its favorable pharmacological profile by enhancing receptor binding and reducing off-target effects.
Beyond its potential as a GPCR modulator, 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine has also been studied for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and organ dysfunction. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the development of anti-inflammatory therapies.
The synthesis of 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine has been optimized using modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches. These methods have enabled the efficient preparation of this compound on both small and large scales, facilitating its use in high-throughput screening assays and preclinical studies. The ability to synthesize this compound with high purity and yield is crucial for ensuring consistent results in biological assays and clinical trials.
In conclusion, 1-(4-methylpyridin-3-yl)methylcyclopropan-1-amine (CAS No. 2228867-62-5) is a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique chemical structure endows it with favorable pharmacological properties, making it an attractive lead compound for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential clinical applications, highlighting its significance in the field of chemical biology.
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